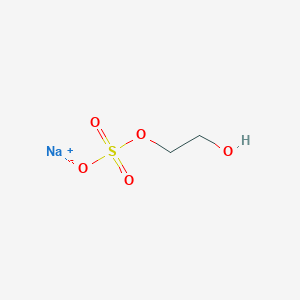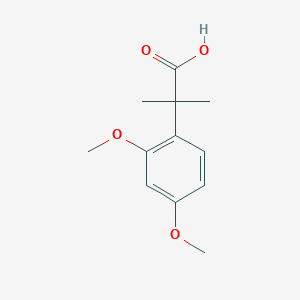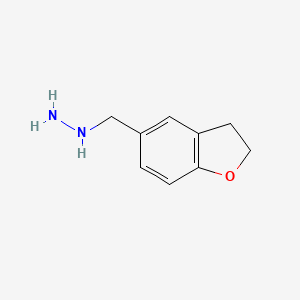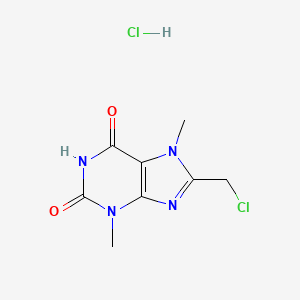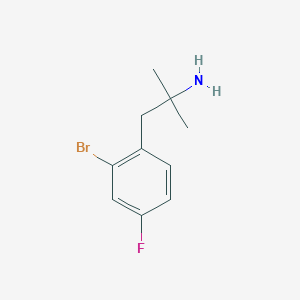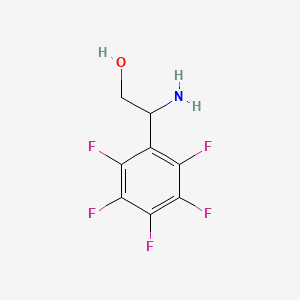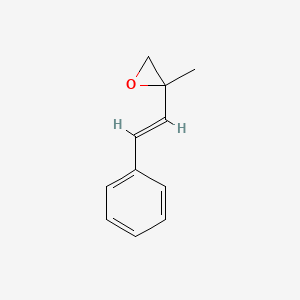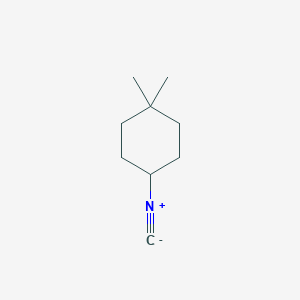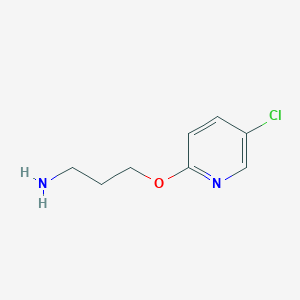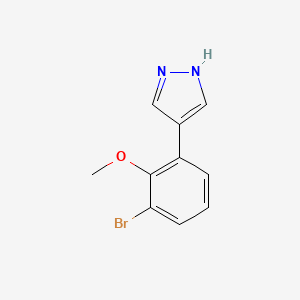![molecular formula C8H15NO2 B13600875 1,5-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13600875.png)
1,5-Dioxa-8-azaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dioxa-8-azaspiro[5.5]undecane is a spirocyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its ring system. This compound is part of the spiro[5.5]undecane family, which is known for its intriguing conformational and configurational properties . The presence of heteroatoms like oxygen and nitrogen in the ring system imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxa-8-azaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction typically involves the use of aldehydes and alkenes in the presence of an acid catalyst to form the spirocyclic structure .
Another method involves the use of olefin metathesis reactions with a Grubbs catalyst. This method, although complex and expensive, allows for the formation of the spirocyclic structure with high precision . The reaction conditions for this method typically involve the use of a ruthenium-based catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves the optimization of the Prins cyclization reaction due to its simplicity and efficiency . The reaction conditions are carefully controlled to ensure high yields and purity of the final product. This method is preferred in industrial settings due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1,5-Dioxa-8-azaspiro[5.5]undecane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the oxygen and nitrogen atoms in the ring system, which can act as reactive sites for various reagents .
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used to reduce the compound.
Substitution Reactions: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of the compound, while reduction reactions yield reduced derivatives . Substitution reactions result in the formation of substituted spirocyclic compounds with various functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,5-Dioxa-8-azaspiro[5.5]undecane is primarily related to its ability to interact with specific molecular targets and pathways . For example, as an inhibitor of the MmpL3 protein, it binds to the protein and inhibits its function, thereby preventing the survival of Mycobacterium tuberculosis . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1,5-Dioxa-8-azaspiro[5.5]undecane can be compared with other similar spirocyclic compounds, such as 1,3-dioxane-1,3-dithiane spiranes and bis(1,3-oxathiane) spiranes . These compounds share similar structural features but differ in the types and positions of the heteroatoms in the ring system .
1,3-Dioxane-1,3-dithiane Spiranes: These compounds contain both oxygen and sulfur atoms in the ring system, which imparts different chemical and physical properties compared to this compound.
Bis(1,3-oxathiane) Spiranes: These compounds contain two oxathiane rings, which also result in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms in the ring system, which provides a distinct set of chemical and physical properties .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1,5-dioxa-8-azaspiro[5.5]undecane |
InChI |
InChI=1S/C8H15NO2/c1-3-8(7-9-4-1)10-5-2-6-11-8/h9H,1-7H2 |
InChI Key |
JOVBKDXXCUZXDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1)OCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



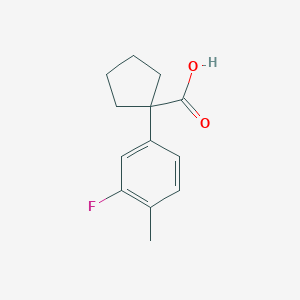
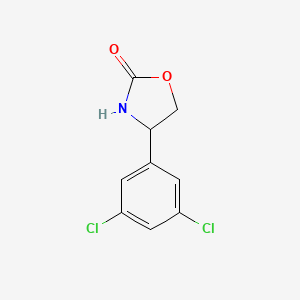
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
